molecular formula C12H15N3O B2889614 2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide CAS No. 1436316-29-8

2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide

Cat. No.: B2889614
CAS No.: 1436316-29-8
M. Wt: 217.272
InChI Key: VITVCFMETRIZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide is an organic compound that features a pyridine ring substituted with a methyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methyl-2-pyridinemethanol and propargylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

    Procedure: The 6-methyl-2-pyridinemethanol is first converted to its corresponding bromide derivative using phosphorus tribromide (PBr3). This intermediate is then reacted with propargylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety using reagents like sodium azide (NaN3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaN3 in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(6-methylpyridin-2-yl)pyridine
  • 6,6′-Dimethyl-2,2′-bipyridine
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and an acetamide moiety

Properties

IUPAC Name

2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-7-15(9-12(13)16)8-11-6-4-5-10(2)14-11/h1,4-6H,7-9H2,2H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITVCFMETRIZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CC#C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.